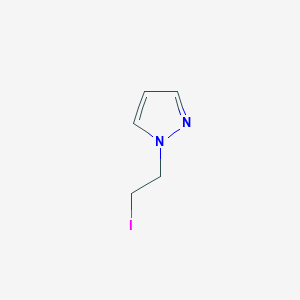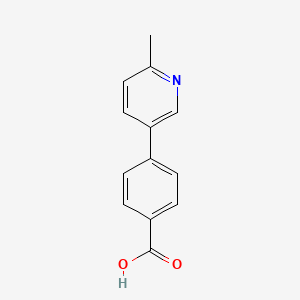
5-Bromothiophene-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromothiophene-3-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a bromine atom at the 5-position and a sulfonyl fluoride group at the 3-position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothiophene-3-sulfonyl fluoride typically involves the bromination of thiophene followed by sulfonylation. One common method is the bromination of thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable versions of the laboratory synthesis routes. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromothiophene-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The sulfonyl fluoride group can be reduced to a sulfonamide or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Major Products Formed
Substitution Reactions: Products include substituted thiophenes with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: Products include sulfonamides and other reduced derivatives.
Applications De Recherche Scientifique
5-Bromothiophene-3-sulfonyl fluoride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromothiophene-3-sulfonyl fluoride is primarily based on its ability to react with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This reactivity makes it a valuable tool for covalent modification of enzymes and other proteins, allowing researchers to study enzyme activity, protein-protein interactions, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromothiophene-2-sulfonyl fluoride
- 5-Chlorothiophene-3-sulfonyl fluoride
- 5-Fluorothiophene-3-sulfonyl fluoride
Uniqueness
5-Bromothiophene-3-sulfonyl fluoride is unique due to the specific positioning of the bromine and sulfonyl fluoride groups on the thiophene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the bromine atom at the 5-position allows for selective substitution reactions, while the sulfonyl fluoride group provides a reactive site for covalent modification of proteins .
Propriétés
Numéro CAS |
2229182-35-6 |
|---|---|
Formule moléculaire |
C4H2BrFO2S2 |
Poids moléculaire |
245.1 g/mol |
Nom IUPAC |
5-bromothiophene-3-sulfonyl fluoride |
InChI |
InChI=1S/C4H2BrFO2S2/c5-4-1-3(2-9-4)10(6,7)8/h1-2H |
Clé InChI |
ZMDKTUODGJXWMH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1S(=O)(=O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoicacid](/img/structure/B13567998.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B13568001.png)









![8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride](/img/structure/B13568059.png)

![1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13568079.png)
